1,3-Difluoro-4-iodo-2-methylbenzene
Overview
Description
1,3-Difluoro-4-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methylbenzene (toluene) followed by selective fluorination and iodination. The reaction conditions typically require the use of halogenating agents such as iodine monochloride (ICl) and fluorinating agents like Selectfluor. The reactions are carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective synthesis. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production rate while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products or reduced aromatic rings.
Scientific Research Applications
1,3-Difluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its use in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-difluoro-4-iodo-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
- 1,3-Difluoro-2-iodo-4-methylbenzene
- 1,3-Difluoro-5-iodo-2-methylbenzene
- 1,3-Difluoro-4-chloro-2-methylbenzene
Uniqueness: 1,3-Difluoro-4-iodo-2-methylbenzene is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBVNKUSYAOUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292617 | |
Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-89-7 | |
Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-4-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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